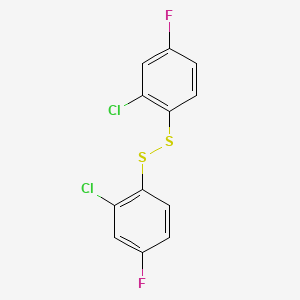

Bis(2-chloro-4-fluorophenyl) disulfide

Description

Bis(2-chloro-4-fluorophenyl) disulfide is a diaryl disulfide compound characterized by two phenyl rings substituted with chlorine and fluorine atoms at the 2- and 4-positions, respectively. The disulfide bridge (–S–S–) between the aromatic rings contributes to its chemical stability and reactivity.

Propriétés

IUPAC Name |

2-chloro-1-[(2-chloro-4-fluorophenyl)disulfanyl]-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2F2S2/c13-9-5-7(15)1-3-11(9)17-18-12-4-2-8(16)6-10(12)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLZKWMDLURDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)SSC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2F2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bis(2-chloro-4-fluorophenyl) disulfide can be synthesized through several methods. One common synthetic route involves the oxidation of 2-chloro-4-fluorophenylthiol. This reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide . Another method involves the reaction of 2-chloro-4-fluorophenyl iodide with elemental sulfur in the presence of a catalyst such as copper oxide nanopowder under microwave irradiation .

Analyse Des Réactions Chimiques

Bis(2-chloro-4-fluorophenyl) disulfide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Applications De Recherche Scientifique

Agricultural Applications

Herbicidal Activity

One of the primary applications of bis(2-chloro-4-fluorophenyl) disulfide is as an intermediate in the synthesis of herbicides. Research indicates that this compound can be transformed into active substances for herbicides, specifically thiadiazabicyclononane-type compounds. These compounds have demonstrated significant herbicidal activity, making bis(2-chloro-4-fluorophenyl) disulfide a valuable precursor in agricultural chemistry .

Synthesis Process

The synthesis of bis(2-chloro-4-fluorophenyl) disulfide typically involves the reaction of 4-chloro-2-fluoroacetanilide with sulfur monochloride in the presence of a Lewis acid catalyst. This reaction occurs under controlled temperatures and yields high amounts of the desired disulfide compound, which can then be further processed to obtain herbicidal agents .

Medicinal Chemistry

Potential Therapeutic Uses

In medicinal chemistry, bis(2-chloro-4-fluorophenyl) disulfide has been studied for its potential as a therapeutic agent. Its structural analogs have shown promise as inhibitors for various biological targets, including enzymes involved in metabolic pathways. The fluorine and chlorine substituents enhance the compound's biological activity and selectivity, making it a candidate for further drug development .

Case Studies

Research has highlighted the effectiveness of related compounds in inhibiting specific enzymes, such as carboxylesterases. These enzymes play crucial roles in drug metabolism, and selective inhibitors can lead to improved therapeutic outcomes with reduced side effects .

Environmental Applications

Biodegradation Studies

The environmental impact of bis(2-chloro-4-fluorophenyl) disulfide has also been a focus of research. Studies have shown that certain bacterial strains can effectively degrade this compound, suggesting its potential use in bioremediation efforts. Understanding how this compound interacts with soil and water systems is vital for assessing its environmental safety and developing strategies for mitigating contamination.

Monitoring Environmental Exposure

Research involving structurally similar compounds has emphasized the importance of monitoring exposure levels in occupational settings. For instance, studies on workers exposed to related chlorinated compounds have demonstrated that measuring hemoglobin adducts provides a more reliable assessment of exposure than urinary metabolites alone. This approach could be adapted for monitoring exposure to bis(2-chloro-4-fluorophenyl) disulfide in industrial contexts.

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Agriculture | Herbicide precursor | Used to synthesize thiadiazabicyclononane-type herbicides with significant activity. |

| Medicinal Chemistry | Potential enzyme inhibitors | Enhances selectivity and efficacy in drug development. |

| Environmental Science | Biodegradation and monitoring | Effective degradation by bacteria; important for assessing environmental safety. |

Mécanisme D'action

The mechanism of action of Bis(2-chloro-4-fluorophenyl) disulfide involves its interaction with various molecular targets and pathways. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies.

Comparaison Avec Des Composés Similaires

Bis(4-chlorophenyl) Disulfide (CAS 1142-19-4)

Structural Differences :

- Substitution pattern: Both phenyl rings have a single chlorine atom at the para-position (4-position), lacking fluorine substituents.

- Molecular formula: C₁₂H₈Cl₂S₂.

Bis[4-(4-chlorosulfonylphenyl)butyl] Disulfide (CAS 774245-12-4)

Structural Differences :

- Contains chlorosulfonyl (–SO₂Cl) groups at the para-position of phenyl rings and a butyl spacer between the aromatic and disulfide groups.

- Molecular formula: C₂₀H₂₄Cl₂O₄S₄.

Bis[2-nitro-4-(trifluoromethyl)phenyl] Disulfide (CAS 860-39-9)

Structural Differences :

- Substituted with nitro (–NO₂) and trifluoromethyl (–CF₃) groups at the 2- and 4-positions, respectively.

- Molecular formula: C₁₄H₆F₆N₂O₄S₂.

Key Research Findings

- Synthetic Challenges : Halogenated disulfides often require controlled conditions to avoid undesired side reactions, such as C–S bond cleavage or halogen displacement .

- Regulatory Considerations : While Bis(4-chlorophenyl) disulfide is listed as a laboratory chemical, fluoro-chloro derivatives may face stricter regulations due to emerging concerns about halogenated pollutants .

Activité Biologique

Bis(2-chloro-4-fluorophenyl) disulfide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies regarding this compound, emphasizing its therapeutic implications.

Chemical Structure and Properties

Bis(2-chloro-4-fluorophenyl) disulfide features two 2-chloro-4-fluorophenyl groups connected by a disulfide bond. Its molecular formula is , with a molecular weight of approximately 335.24 g/mol. The compound is soluble in organic solvents such as methanol and acetone, making it suitable for various chemical reactions and biological assays.

Antimicrobial Activity

Research indicates that disulfide compounds, including bis(2-chloro-4-fluorophenyl) disulfide, exhibit significant antimicrobial properties. A study evaluating a series of disulfides found that certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is likely related to the disruption of bacterial cell membranes and interference with thiol-containing enzymes.

Anticancer Properties

The anticancer potential of bis(2-chloro-4-fluorophenyl) disulfide has been explored in various cell lines. In vitro assays reported that compounds with similar structures inhibited cell proliferation in cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and U-87 MG (glioblastoma) . The cytotoxic effects were attributed to the induction of oxidative stress and apoptosis mediated by the formation of reactive oxygen species (ROS).

Enzyme Inhibition

Disulfides can act as inhibitors of protein disulfide isomerase (PDI), an enzyme involved in the folding of proteins within the endoplasmic reticulum. Inhibition of PDI can lead to increased apoptosis in cancer cells, making it a target for anticancer therapies . Studies have shown that similar compounds can effectively inhibit PDI with nanomolar affinities, suggesting bis(2-chloro-4-fluorophenyl) disulfide may exhibit similar inhibitory effects.

Structure-Activity Relationship (SAR)

The biological activity of bis(2-chloro-4-fluorophenyl) disulfide can be influenced by modifications to its structure. Research on related compounds has demonstrated that variations in substituent groups on the phenyl rings significantly affect their biological profiles. For instance, the introduction of halogens or electron-donating groups can enhance antimicrobial and anticancer activities .

Case Studies

- Anticancer Activity : In a study involving various disulfides, bis(2-chloro-4-fluorophenyl) disulfide was tested alongside other derivatives for their ability to inhibit growth in cancer cell lines. Results indicated over 50% inhibition at concentrations below 30 μM, highlighting its potential as a therapeutic agent .

- Antimicrobial Efficacy : A comparative analysis showed that bis(2-chloro-4-fluorophenyl) disulfide exhibited superior antibacterial properties compared to standard antibiotics like Imipenem and Nystatin against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Bis(2-chloro-4-fluorophenyl) disulfide in a laboratory setting?

- Answer: The synthesis typically involves oxidative coupling of 2-chloro-4-fluorothiophenol using oxidizing agents like iodine or hydrogen peroxide in aprotic solvents (e.g., DMF or THF). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. For example, analogous disulfide syntheses report yields of 80% under optimized conditions, with characterization via HRMS (e.g., m/z 511.9291 [M+H]+) and IR spectroscopy (S–S stretch at ~500 cm⁻¹ and C–F vibrations at ~1200 cm⁻¹) .

Q. What analytical techniques are recommended for characterizing Bis(2-chloro-4-fluorophenyl) disulfide?

- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., disulfide bonds and aromatic C–F stretches). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) elucidates structural details, such as aromatic proton environments and chlorine/fluorine substitution patterns. For instance, ¹⁹F NMR peaks near -110 ppm are indicative of para-fluorine substituents .

Q. How does the steric and electronic environment of Bis(2-chloro-4-fluorophenyl) disulfide influence its stability?

- Answer: The electron-withdrawing chloro and fluoro substituents reduce electron density on the sulfur atoms, enhancing oxidative stability. Steric hindrance from ortho-chloro groups may limit reactivity in nucleophilic substitution. Stability assessments under varying pH and temperature conditions (e.g., via accelerated degradation studies) are critical for applications requiring long-term storage .

Q. What solvent systems are optimal for recrystallizing Bis(2-chloro-4-fluorophenyl) disulfide?

- Answer: Polar aprotic solvents like dimethylformamide (DMF) or mixtures of ethanol and water are commonly used. Solubility trials at elevated temperatures followed by gradual cooling yield high-purity crystals. X-ray diffraction (XRD) analysis of recrystallized samples can confirm lattice parameters .

Q. How can the purity of Bis(2-chloro-4-fluorophenyl) disulfide be validated?

- Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective for purity assessment. Gas chromatography-mass spectrometry (GC-MS) may also be employed for volatile impurities. Comparative melting point analysis (e.g., 98–100°C for pure samples) and elemental analysis (%C, %S) provide additional validation .

Advanced Research Questions

Q. What mechanistic insights explain the dynamic covalent behavior of Bis(2-chloro-4-fluorophenyl) disulfide in self-healing materials?

- Answer: The disulfide bond undergoes metathesis via radical or thiolate-mediated pathways, enabling bond rearrangement at room temperature. This dynamic behavior is leveraged in self-healing polymers, where mechanical damage triggers S–S bond exchange. Studies on aromatic disulfides (e.g., bis(4-aminophenyl) disulfide) demonstrate healing efficiencies >90% without catalysts .

Q. How can computational methods predict the reactivity of Bis(2-chloro-4-fluorophenyl) disulfide in cross-coupling reactions?

- Answer: Density functional theory (DFT) calculations model transition states and activation energies for S–S bond cleavage. Parameters like bond dissociation energy (BDE) and frontier molecular orbitals (HOMO/LUMO) guide predictions of reactivity with metals (e.g., Pd catalysts) or nucleophiles. Comparative studies with bis(4-chlorophenyl) disulfide highlight substituent effects on reactivity .

Q. What strategies resolve contradictions in reported catalytic activity of Bis(2-chloro-4-fluorophenyl) disulfide in oxidation reactions?

- Answer: Discrepancies often arise from solvent polarity, temperature, or catalyst loading. Design of Experiments (DoE) methodologies systematically vary parameters (e.g., oxidant concentration, reaction time) to identify optimal conditions. Cross-referencing with analogous systems (e.g., diaryl disulfides in C–H activation) provides mechanistic clarity .

Q. How does substituent positioning (chloro vs. fluoro) alter the electrochemical properties of Bis(2-chloro-4-fluorophenyl) disulfide?

- Answer: Cyclic voltammetry (CV) reveals redox potentials influenced by electron-withdrawing groups. Para-fluoro substituents increase oxidation potential compared to meta- or ortho-positions. Comparative studies with bis(4-fluorophenyl) disulfide quantify these effects, aiding in designing redox-active materials .

Q. What role does Bis(2-chloro-4-fluorophenyl) disulfide play in modulating enzyme inhibition pathways?

- Answer: The compound may act as a reversible inhibitor of cysteine proteases by forming mixed disulfides with active-site thiols. Kinetic assays (e.g., fluorogenic substrate hydrolysis) and molecular docking simulations elucidate binding affinities. Structural analogs (e.g., bis(4-hydroxyphenyl) disulfide) provide insights into structure-activity relationships .

Key Methodological Considerations

- Synthesis Optimization: Vary oxidants (I₂ vs. H₂O₂) and solvents (DMF vs. THF) to maximize yield .

- Characterization: Combine HRMS, NMR, and IR for structural confirmation .

- Dynamic Chemistry: Explore disulfide metathesis in polymer networks .

- Computational Modeling: Use DFT to predict reactivity and guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.